

2-Nitro-1,3-indandione CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Nitro-1,3-indandione

Cat. No.: B181560

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In-Depth Technical Guide: 2-Nitro-1,3-indandione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Nitro-1,3-indandione**, a versatile chemical intermediate with potential applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores the broader biological activities associated with the indandione scaffold. While specific biological data for the title compound is limited in publicly available literature, this guide serves as a foundational resource for researchers interested in its further investigation and application.

Chemical and Physical Properties

2-Nitro-1,3-indandione, a derivative of 1,3-indandione, is a yellow crystalline solid. Its core chemical and physical properties are summarized in the table below. The presence of the nitro group at the 2-position significantly influences its chemical reactivity and potential biological activity.

Property	Value	Reference
CAS Number	3674-33-7	[1][2]
Molecular Formula	C ₉ H ₅ NO ₄	[1][2]
Molecular Weight	191.14 g/mol	[1][2]
Melting Point	125 °C (decomposes)	[3]
Appearance	Yellow crystalline solid	
Solubility	Soluble in water and organic solvents.	
EINECS Number	222-942-3	

Synthesis of 2-Nitro-1,3-indandione

The primary synthetic route to **2-Nitro-1,3-indandione** involves the electrophilic nitration of the active methylene group of 1,3-indandione.[4] This reaction is typically carried out using a nitrating agent such as nitric acid.

Experimental Protocol: Nitration of 1,3-Indandione

This protocol outlines a standard laboratory procedure for the synthesis of **2-Nitro-1,3-indandione**.

Materials:

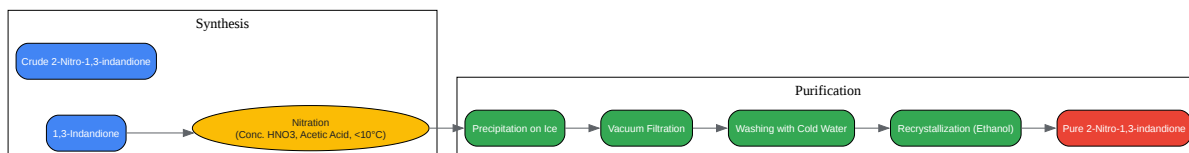
- 1,3-Indandione
- Concentrated Nitric Acid
- Glacial Acetic Acid
- Ice
- Distilled Water
- Round-bottom flask

- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Buchner funnel and filter paper
- Beakers

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-indandione in a suitable solvent, such as glacial acetic acid.
- **Cooling:** Place the flask in an ice bath and cool the solution to below 10°C with continuous stirring.
- **Nitration:** Add concentrated nitric acid dropwise to the cooled and stirred solution. It is crucial to maintain the temperature below 10°C throughout the addition to control the reaction and minimize side products.
- **Reaction Monitoring:** After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Precipitation:** Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product, **2-Nitro-1,3-indandione**, will precipitate out of the solution.
- **Isolation and Purification:** Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the product thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.

Synthesis Workflow Diagram



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*Synthesis and purification workflow for **2-Nitro-1,3-indandione**.*

Spectroscopic Data

The structural characterization of **2-Nitro-1,3-indandione** is confirmed through various spectroscopic techniques.

Spectroscopic Data	Key Features
Infrared (IR) Spectroscopy	<p>The IR spectrum of 2-Nitro-1,3-indandione exhibits characteristic absorption bands. A very intense and complex band is observed in the region of 1641-1650 cm^{-1}, which is attributed to the C=O stretching vibrations. Notably, the typical bands for asymmetric and symmetric stretching vibrations of an aliphatic nitro group are absent, suggesting significant electronic effects from the indandione ring system.</p>
Nuclear Magnetic Resonance (NMR) Spectroscopy	<p>While detailed assigned spectra for 2-Nitro-1,3-indandione are not readily available in the cited literature, ^1H and ^{13}C NMR spectroscopy are essential for confirming its structure. The aromatic protons of the indan ring are expected to appear in the aromatic region of the ^1H NMR spectrum. The unique proton at the 2-position, if present in tautomeric forms, would have a characteristic chemical shift. The ^{13}C NMR spectrum would show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbon bearing the nitro group.</p>
Mass Spectrometry (MS)	<p>Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak would confirm the molecular weight of 191.14.</p> <p>Fragmentation patterns would likely involve the loss of the nitro group (NO_2) and cleavage of the indandione ring.</p>

Biological Activities and Potential Applications in Drug Development

The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.^[4] While specific quantitative biological data for **2-Nitro-1,3-indandione** is scarce in the reviewed literature, the parent scaffold and its analogs have been extensively studied.

Overview of Indandione Derivatives' Biological Activities

Biological Activity	Description
Anticoagulant Activity	Certain 2-substituted 1,3-indandiones are known to act as vitamin K antagonists, leading to their use as rodenticides and in some cases, as therapeutic anticoagulants. ^[5]
Antimicrobial Activity	Various derivatives of 1,3-indandione have demonstrated activity against a range of bacteria and fungi. ^[5]
Anticancer Activity	The indandione moiety has been incorporated into molecules designed as potential anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity	Some indandione derivatives have been investigated for their anti-inflammatory properties.

Potential Signaling Pathways and Mechanisms of Action

The precise mechanism of action for **2-Nitro-1,3-indandione** has not been elucidated. However, based on the activities of related compounds, several potential pathways could be involved. For instance, in the context of anticoagulant activity, the mechanism would likely involve the inhibition of vitamin K epoxide reductase. For anticancer applications, potential mechanisms could include the induction of apoptosis or the inhibition of specific kinases, though this remains speculative without direct experimental evidence for the title compound.

Experimental Workflow for Biological Evaluation

A general workflow for the initial biological screening of **2-Nitro-1,3-indandione** is presented below. This workflow can be adapted for specific assays depending on the desired therapeutic target.



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General experimental workflow for the biological evaluation of 2-Nitro-1,3-indandione.

Conclusion

2-Nitro-1,3-indandione is a readily synthesizable compound with a chemical scaffold known to be associated with diverse biological activities. This technical guide provides the essential chemical data and a detailed synthetic protocol to facilitate further research into its potential applications. While specific biological data for this compound is currently limited, the provided framework for biological evaluation offers a clear path for its investigation as a potential lead compound in drug discovery programs. Future research should focus on quantitative biological assays to determine its specific activities and elucidate its mechanism of action.

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